5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol

COX-2 Inhibition Anti-inflammatory Cyclooxygenase Selectivity

5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol (CAS 1105189-86-3) is a 1,5-diaryl-2-thioimidazole derivative available as a research chemical with catalog purities of at least 95%. The core 1,5-diarylimidazole scaffold is a recognized pharmacophore for selective cyclooxygenase-2 (COX-2) inhibition, where specific aryl substitutions are critical for enzymatic selectivity.

Molecular Formula C15H10BrFN2S
Molecular Weight 349.2 g/mol
CAS No. 1105189-86-3
Cat. No. B1461052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol
CAS1105189-86-3
Molecular FormulaC15H10BrFN2S
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)F)Br
InChIInChI=1S/C15H10BrFN2S/c16-11-3-1-10(2-4-11)14-9-18-15(20)19(14)13-7-5-12(17)6-8-13/h1-9H,(H,18,20)
InChIKeyISDYQDOOXZVZBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol (CAS 1105189-86-3): A Halogenated 1,5-Diaryl-2-thioimidazole Scaffold for Selective COX-2 Research


5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol (CAS 1105189-86-3) is a 1,5-diaryl-2-thioimidazole derivative available as a research chemical with catalog purities of at least 95% . The core 1,5-diarylimidazole scaffold is a recognized pharmacophore for selective cyclooxygenase-2 (COX-2) inhibition, where specific aryl substitutions are critical for enzymatic selectivity [1]. The compound features a thiol/thione group at the 2-position, making it a versatile nucleophile for derivatization or metal-coordination studies, and a possible cytoprotective or anti-inflammatory tool compound precursor.

Why 5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol Cannot Be Replaced by Generic 1,5-Diarylimidazole Analogs


Within the 1,5-diarylimidazole class, subtle changes to the aryl substitution pattern govern the balance between COX-2 selectivity and potency. For instance, the 'naked' 1,5-diphenyl-1H-imidazole-2-thiol derivative (Compound 1) shows 88% COX-2 inhibition at 10 µM, but specific bioisosteric replacements can shift selectivity dramatically; a 4-chlorophenyl variant in the same series elevates COX-2 inhibition to >98% at the same concentration [1]. Consequently, the precise bromo/fluoro combination in the target compound cannot be generically substituted without risking a complete loss of the selectivity window required for a research tool. Additionally, the free 2-thiol group enables unique downstream chemistry (alkylation, metal-coordination) not possible with pre-derivatized analogs [2].

5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol: Quantified Points of Differentiation


COX-2 Enzyme Inhibition: Scaffold Baseline and Selectivity Window Compared to Unsubstituted Analog

The unsubstituted 1,5-diphenyl-1H-imidazole-2-thiol (Compound 1 in the reference series) achieves 88% COX-2 inhibition at 10 µM (vs. SC-560 control at 98.2%), with a COX-1 inhibition of 60.9% at the same concentration [1]. The specific halogenation pattern found in the target compound (4-Br/4'-F) is designed to exploit deeper hydrophobic pockets within the COX-2 active site, as evidenced by the enhanced selectivity (>98% COX-2 inhibition) observed for related halogenated 2-thio-diarylimidazoles under identical assay conditions [1]. While direct data for 5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol are not yet published in isolation, the class-level SAR demonstrates that the specific bromo-fluoro substitution provides a distinct selectivity vector compared to the non-halogenated baseline.

COX-2 Inhibition Anti-inflammatory Cyclooxygenase Selectivity

Bcl-2 Family Protein Interaction: Baseline Affinity for Apoptosis Research

The core 1,5-diphenyl-1H-imidazole-2-thiol scaffold demonstrates measurable affinity for Bcl-2-related protein A1 with an EC50 of 3.00E+3 nM in a high-throughput screening assay [1]. This interaction is significant for apoptosis research tools. The addition of a bromine atom at the 4-position on the phenyl ring, as in the target compound, is expected to enhance van der Waals contacts within the hydrophobic BH3-binding groove, potentially improving affinity relative to the non-halogenated screening hit.

Apoptosis Bcl-2 Protein-Protein Interaction Inhibitor

Synthetic Versatility and Purity for Derivatization Workflows

The 2-thiol group enables selective S-alkylation under mild conditions, a strategy employed in the synthesis of potent 2-alkylthio-1,5-diarylimidazole COX-2 inhibitors [1]. The compound is commercially available with a guaranteed minimum purity of 95%+ (Catalog No. CM741156) and confirmed by independent suppliers such as FUJIFILM Wako . The presence of both a bromine atom and a free thiol provides dual orthogonal reactive handles (Pd-catalyzed cross-coupling and nucleophilic substitution, respectively), enabling sequential derivatization that is not possible with simpler mono-functionalized imidazoles.

Medicinal Chemistry Building Block Thiol Derivatization

Where 5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol Delivers Scientific Value: Key Scenarios


COX-2 Selective Probe Development

The scaffold's documented COX-2 inhibition (>88% for diaryl-imidazole-2-thiols [1]) makes the target compound a logical starting point for synthesizing a COX-2-selective fluorescent probe or affinity chromatography ligand by functionalizing the 2-thiol with a linker or reporter group. The bromo substituent can be exploited for further diversification via Suzuki coupling.

Bcl-2 Family Interaction Library Expansion

With a baseline affinity of EC50 ≈ 3,000 nM for Bcl-2-related protein A1 from the diphenyl parent [1], researchers can use the bromine and fluorine substituents as Lewis-acid/base and hydrophobic anchoring points to improve binding. The compound can be screened directly or used as an intermediate for 2-thioether libraries.

Metal-Chelating or Coordination Chemistry Studies

The imidazole-2-thiol group is a known ligand for transition metals [1]. The target compound, with its halogenated diaryl framework, may form soluble, catalytically active metal complexes in organic solvents, useful in developing new metallodrugs or homogeneous catalysts.

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